3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
Description
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-7(4-9(10)12)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
InChI Key |
OJRZYGVQEDCBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC(C2)O)N)F |
Origin of Product |
United States |
Preparation Methods
Cyclobutan-1-ol Core Formation
The cyclobutan-1-ol ring can be synthesized via:
Ketone intermediates derived from chiral lactams: For example, ketones obtained from chirally pure Vince lactam intermediates serve as key building blocks. These ketones are then subjected to nucleophilic addition or cyclization reactions to form the cyclobutanol ring.
Ring-opening and ring-closing reactions: Selective hydrogenation and acidic or basic ring-opening conditions are employed to manipulate ring structures and introduce hydroxyl groups at the 1-position of the cyclobutane ring.
Introduction of the Amino Group at Position 3
Aromatic Ring Functionalization
The 3-fluoro-4-methoxyphenyl substituent is introduced either by starting with a pre-functionalized aromatic compound or by selective fluorination and methoxylation reactions.
Fluorination is often achieved via electrophilic fluorinating agents or by using fluorinated building blocks.
Methoxylation is commonly performed by methylation of hydroxy-substituted aromatic precursors.
Representative Synthetic Route (Adapted from Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of ketone | Chirally pure Vince lactam → Ketone intermediates | Formation of cyclobutanone derivative |
| 2 | Fluoromethylation | Treatment with 2-Pyridylsulfonyl difluoromethyl reagent and base (e.g., BuOK) | Introduction of fluoromethylene group |
| 3 | Protection | Boc2O for amino protection | Protected amino intermediate |
| 4 | Selective hydrogenation | Catalytic hydrogenation | Reduction of double bonds, formation of cyclobutanol ring |
| 5 | Ring-opening | Acidic or basic hydrolysis | Opening of ring to form amino-alcohol |
| 6 | Deprotection | Acidic conditions to remove Boc | Free amino group at position 3 |
This sequence is inspired by the synthetic approaches used for related fluorinated cyclobutanol compounds and aminotransferase inhibitors.
Mechanistic Insights and Reaction Conditions
The formation of Schiff base intermediates during amination steps is crucial, often involving pyridoxal phosphate (PLP)-dependent enzyme mimics in biochemical studies, but in synthetic chemistry, imine formation and subsequent reduction are key.
Fluorine substitution affects the electronic properties and reactivity of intermediates, often requiring careful control of reaction conditions to avoid side reactions.
Hydrogenation steps are typically performed under mild catalytic conditions to preserve stereochemistry.
Ring-opening reactions are sensitive to pH and temperature, with acidic conditions favoring protonation and cleavage of ring bonds.
Data Table: Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Ketone formation | Chirally pure Vince lactam, known procedures | Cyclobutanone intermediate synthesis | Provides chiral control |
| Fluoromethylation | 2-Pyridylsulfonyl difluoromethyl reagent, BuOK | Introduce fluoromethylene group | Requires anhydrous, inert atmosphere |
| Protection | Boc2O, base | Amino group protection | Enables selective reactions |
| Hydrogenation | H2, Pd/C or similar catalyst | Reduction, ring formation | Stereoselective |
| Ring-opening | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions | Cyclobutanol formation | Control of pH critical |
| Deprotection | Acidic conditions | Remove Boc protecting group | Final free amino group |
Research Findings and Optimization Notes
The stereochemistry at the cyclobutane ring is critical for biological activity; thus, chiral starting materials and stereoselective steps are emphasized.
Fluorine substitution at the 3-position of the aromatic ring modulates compound stability and enzyme interaction, influencing choice of fluorination reagents and conditions.
Protecting group strategies (e.g., Boc) are essential to prevent side reactions during multi-step synthesis.
Selective hydrogenation and ring-opening steps require optimization to maximize yield and purity.
Analytical techniques such as NMR, MS, and X-ray crystallography are used to confirm structure and stereochemistry at each stage.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluoro-substituted methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research
-
TRPA1 Inhibitor Studies BAY-390, a novel and brain-penetrant TRPA1 inhibitor, was tested in rats to evaluate its ability to inhibit TRPA1 activation in vivo .
- BAY-390 significantly reduced both the number of flinches and the duration of paw licking in rats, confirming its ability to inhibit TRPA1 activation in vivo .
- Oral administration of BAY-390 resulted in a significant reduction of CFA-induced mechanical hyperalgesia at 2 hours post-dose after 10 and 30 mg/kg doses and also at 4 hours post the .
- c-MET Inhibitor Research Certain N-phenylbenzamide derivatives, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives were designed and synthesized, with some identified as c-MET inhibitors .
Preclinical Studies
- Nocifensive Behavior Reduction: BAY-390 reduces cinnamaldehyde (CA)-induced nocifensive behaviors in rats .
- Inflammatory Pain Reduction: BAY-390 reduces complete Freund’s adjuvant (CFA)-induced inflammatory pain in rats .
Cosmetic Applications
- Cosmetic polymers, including synthetic and semi-synthetic polymers, are used to prepare nanoparticles for the delivery of fragrances, modify their release profiles, and reduce the risk of evaporation .
- Natural polymers in cosmetic formulations are biocompatible, safe, and eco-friendly, making them suitable for makeup, skin, and hair care .
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoro-substituted methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol with key analogs:
Key Observations:
Substituent Effects: Halogen Influence: Fluorine in the target compound improves lipophilicity and metabolic stability compared to chlorine in 3-chlorophenyl analogs . Methoxy Group: The 4-methoxy group enhances solubility via hydrogen bonding, contrasting with the nonpolar 2,6-dimethylphenyl group in CAS 2229605-41-6 .
In contrast, pyridopyrimidinone derivatives (e.g., EU Patent compounds) exhibit planar heterocyclic systems suited for π-π stacking in enzyme active sites .
Biological Activity
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with an amino group and a hydroxyl group, along with a phenyl ring substituted with both a fluoro and a methoxy group. This unique structural arrangement provides the compound with distinctive chemical properties and potential biological activities, making it of significant interest in medicinal chemistry and organic synthesis.
The molecular formula of this compound is . Its structure allows for various interactions with biological molecules, primarily through hydrogen bonding facilitated by the hydroxyl group and the electronic properties influenced by the fluoro and methoxy substituents.
The biological activity of this compound is thought to stem from its ability to modulate enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds with target proteins, while the fluoro and methoxy groups enhance its lipophilicity, potentially improving its pharmacokinetic properties. These interactions may lead to various therapeutic effects, which are under investigation in several studies.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values have yet to be established in comprehensive assays.
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. For instance, its ability to interact with specific molecular targets involved in tumor growth regulation could make it a candidate for further exploration in oncology .
Study on Enzyme Inhibition
A study focused on the interaction of this compound with enzymes involved in metabolic pathways demonstrated promising results. The compound was shown to inhibit specific enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Research Findings
Recent findings highlight the compound's versatility as a building block in organic synthesis, indicating that it can be modified to produce various derivatives with enhanced biological activity. The synthesis techniques employed include advanced purification methods like chromatography, which ensure high yields and purity of the final product.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following table:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Hydroxyl, Amino | Potential antimicrobial and anticancer activity |
| 3-(3-Fluoro-4-methoxyphenyl)cyclobutanone | Ketone | Limited biological studies reported |
| 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-carboxylic acid | Carboxylic acid | Investigated for anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
